molecular formula C22H32FN3O5 B3972890 1-(2-fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate

1-(2-fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate

Cat. No. B3972890
M. Wt: 437.5 g/mol
InChI Key: JGLJFZNSRWXENE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. This compound has been widely studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine. This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can have various effects on the brain and body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the levels of serotonin, norepinephrine, and dopamine in the brain. Increased levels of these neurotransmitters can lead to improved mood, increased energy, and improved cognitive function. However, excessive levels of these neurotransmitters can lead to adverse effects such as anxiety, agitation, and restlessness.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate has several advantages for lab experiments. This compound has a high affinity for the serotonin, norepinephrine, and dopamine transporters, which makes it a useful tool for studying the functions of these transporters. Additionally, this compound has been shown to have a low toxicity profile, which makes it a safe compound to use in lab experiments. However, the limitations of this compound include its limited solubility in water and its potential for non-specific binding to other receptors.

Future Directions

There are several future directions for the study of 1-(2-fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate. One future direction is to study the effects of this compound on other neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system. Another future direction is to study the potential therapeutic applications of this compound for the treatment of depression, anxiety, and Parkinson's disease. Additionally, the development of new synthesis methods for this compound could lead to the production of higher purity and higher yield of the product.

Scientific Research Applications

1-(2-fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine oxalate has been studied for its potential applications in scientific research. This compound has been shown to have an affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are important targets for the treatment of depression and anxiety disorders. Additionally, this compound has been shown to have an affinity for the dopamine transporter (DAT), which is important for the treatment of Parkinson's disease.

properties

IUPAC Name

1-[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-methylbutan-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O.C2H2O4/c1-16(2)15-20(25)24-9-7-17(8-10-24)22-11-13-23(14-12-22)19-6-4-3-5-18(19)21;3-1(4)2(5)6/h3-6,16-17H,7-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLJFZNSRWXENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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